3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound with a complex molecular structure. Its IUPAC name is 3-[[4-(2-phenylethyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one. The compound is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties.
This compound is available from various chemical suppliers and is used primarily for research purposes. It is cataloged under CAS number 862829-48-9 and has a molecular formula of C24H21N5OS2 with a molecular weight of 459.59 g/mol.
The compound falls into several classifications:
The synthesis of 3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps:
The reaction conditions must be carefully controlled to ensure high yields and purity. Typical solvents used include dimethyl sulfoxide and ethanol, while catalysts may include sodium ethoxide or other bases.
The molecular structure features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N5OS2 |
| Molecular Weight | 459.59 g/mol |
| IUPAC Name | 3-[[4-(2-phenylethyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
| InChI Key | LQCAHBRNKMTVRP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=N3)CN4C5=CC=CC=C5SC4=O |
The compound can participate in various chemical reactions typical for triazoles and benzothiazoles:
The stability of the compound under different conditions (e.g., pH, temperature) should be evaluated to predict its reactivity in various environments.
The mechanism of action for compounds like 3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one often involves:
Research indicates that similar triazole derivatives exhibit significant antimicrobial and antifungal activities by disrupting cellular processes in target organisms .
While specific solubility data is not available for this compound, similar compounds often exhibit moderate solubility in organic solvents.
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to characterize these properties.
This compound has potential applications across various scientific fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9